Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride
Description
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3,4-difluorophenyl substituent. Its molecular formula is C₁₀H₁₀F₂ClNO₂, distinguishing it from analogs via the unique 3,4-difluoro substitution on the aromatic ring. The compound is synthesized through esterification and subsequent hydrochlorination, as inferred from analogous protocols described for structurally related molecules .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGOOQIEAHDNC-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction between 3,4-difluorobenzaldehyde and methyl acrylate.
Hydrolysis and Reduction: The intermediate undergoes hydrolysis followed by reduction to yield the desired β-amino acid derivative.
Hydrochloride Formation: The final step involves the conversion of the β-amino acid derivative to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often utilize enzymatic catalysis for enantioselective synthesis. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts is a common approach. This method provides high enantiomeric excess and good chemical yields .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Scientific Research Applications
Antimicrobial Applications
Recent studies highlight the compound's potential as an antimicrobial agent against multidrug-resistant pathogens. The following table summarizes findings from various studies regarding its efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Gram-negative pathogens | 8 - 64 µg/mL |
| Drug-resistant Candida species | 8 - 64 µg/mL |
These findings suggest that Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Cancer Research Applications
The compound has also been investigated for its anticancer properties. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines demonstrated that certain derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin and cisplatin. The following table presents data on the cytotoxicity of selected derivatives:
| Compound | Cytotoxicity (%) at 100 µM |
|---|---|
| This compound | No significant activity |
| N-(4-hydroxyphenyl)-β-alanine hydrazide | 86.1% viability |
| Compound with a 2-furyl substituent | Reduced cell migration |
These results indicate that while the parent compound may not exhibit direct anticancer activity, its derivatives could be further explored for enhanced therapeutic potential .
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways. For antimicrobial activity, it targets bacterial cell wall synthesis and disrupts membrane integrity. In cancer cells, it may induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways .
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, thereby modulating their activity. The compound can inhibit or activate specific enzymes, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Key Analogs:
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride Molecular Formula: C₁₄H₂₂ClNO₂ Substituent: Bulky 4-(tert-butyl)phenyl group.
Methyl (S)-2-amino-3-(furan-2-yl)propanoate hydrochloride (MPI14b) Molecular Formula: C₉H₁₂ClNO₃ (inferred from ). Substituent: Furan-2-yl heterocycle. Impact: The oxygen-containing furan may improve solubility but reduce metabolic stability compared to fluorinated analogs. MPI14b was synthesized in 80% yield via coupling with N-Cbz-L-valine .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Substituent: Electron-withdrawing 4-nitro group. Impact: The nitro group increases reactivity (e.g., facilitates reduction to amine derivatives, as seen in Stage 3 of ) but may reduce stability under physiological conditions .
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) Molecular Formula: C₈H₁₂ClNO₂ Substituent: 3,4-Dihydroxyphenyl (catechol group). Impact: The catechol moiety enables strong receptor binding (e.g., dopamine receptors) but suffers from rapid enzymatic degradation, unlike the more metabolically stable 3,4-difluoro analog .
Data Table: Comparative Analysis
Research Findings and Substituent Effects
- Fluorine vs. Hydroxyl Groups: The 3,4-difluoro substitution in the target compound likely enhances metabolic stability compared to dopamine’s catechol group, which is prone to oxidation .
- Steric Effects : The tert-butyl analog’s bulky substituent may hinder binding to flat active sites but improve pharmacokinetic properties (e.g., longer half-life) .
- Synthetic Yields : The furan-2-yl analog (MPI14b) demonstrates high yield (80%), suggesting efficient coupling strategies for heterocyclic analogs, whereas nitro derivatives require additional reduction steps .
Biological Activity
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride, with the CAS number 2230086-42-5, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article explores its biological activity, relevant research findings, and case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 251.66 g/mol
- Purity : Typically high purity (>95%) in commercial samples
- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Cancer Cell Lines : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. For instance, derivatives of piperidine compounds have shown significant anti-cancer activity through mechanisms involving the inhibition of specific signaling pathways related to tumor growth and survival .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, thereby improving cognitive function .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- In vitro Studies : this compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, a study demonstrated that similar fluorinated compounds exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .
- Mechanistic Insights : The presence of fluorine atoms in the structure has been linked to improved binding affinity to target proteins involved in cancer progression. This modification can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Neuropharmacological Effects
The compound's role in neuropharmacology is also noteworthy:
- AChE Inhibition : Compounds similar to this compound have been shown to inhibit AChE effectively. This action can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive enhancement and may help in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced solid tumors. The study noted a favorable safety profile and manageable side effects, suggesting that further development could lead to effective therapies for various cancers .
- Neuroprotective Applications : In a preclinical model of Alzheimer's disease, administration of compounds similar to this compound resulted in improved memory function and reduced amyloid plaque formation. These findings support its potential use as a therapeutic agent for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
